(1S,3R)-cis-4-Carene
Overview
Description
The compound “(1S,3R)-cis-4-Carene” belongs to the class of organic compounds known as terpenes, which are made up of isoprene units and are often responsible for the odor of many plants1.
Synthesis Analysis
In a study on a similar compound, “(1S,3R)-3-Hydroxycyclohexanecarbonitrile”, a synthetic approach was developed using an ene reductase (ER) and alcohol dehydrogenase (ADH) to set both stereocenters2.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various tools such as MolView3. This tool allows you to draw a molecule and convert it into a 3D model for analysis3.
Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed based on its functional groups and the conditions under which it is subjected1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various tools and databases. For example, the PubChem database provides information on the molecular formula, weight, and other properties of a compound56.Scientific Research Applications
Application
“(1S,3R)-cis-4-Carene” is structurally similar to “(1S,3R)-cis-Chrysanthemyl Tiglate”, which has been identified as a sex pheromone in the Striped Mealybug, Ferrisia virgata . This suggests that “(1S,3R)-cis-4-Carene” could potentially have applications in the field of insect behavior studies or pest control.
Method of Application
In the study, the pheromone was identified using gas chromatography–mass spectrometry, nuclear magnetic resonance spectrometry, and high-performance liquid chromatography analyses . The (1S,3R)-enantiomer strongly attracted adult males in a greenhouse trapping bioassay .
Results or Outcomes
The (1S,3R)-enantiomer showed strong activity in attracting adult male mealybugs, whereas the other enantiomers showed only weak activity . This suggests that the (1S,3R)- configuration is critical for the pheromone’s activity.
Proteomics Research
Application
“(1S,3R)-cis-4-Carene” is a biochemical that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Results or Outcomes
The outcomes of such research could potentially contribute to our understanding of protein structures and functions, and could have implications in various fields such as medicine, biology, and pharmacology .
Chemical Structure Analysis
Application
“(1S,3R)-cis-4-Carene” has a unique chemical structure that can be studied for various purposes . Understanding the structure of this compound can provide insights into its properties and potential applications.
Results or Outcomes
The results of such analysis can provide valuable information about the compound’s physical and chemical properties, stability, reactivity, and potential uses .
Biochemical Research
Application
“(1S,3R)-cis-4-Carene” is a biochemical that can be used in various types of biochemical research . This could include studies on its interactions with other biochemicals, its effects on biological systems, or its potential uses in medicine or pharmacology.
Results or Outcomes
The outcomes of such research could potentially contribute to our understanding of biochemical interactions and could have implications in various fields such as medicine, biology, and pharmacology .
Chemical Synthesis
Application
“(1S,3R)-cis-4-Carene” could potentially be used as a starting material or intermediate in chemical synthesis . Its unique structure could make it useful in the synthesis of a variety of different chemical compounds.
Results or Outcomes
The results of such synthesis could include the production of new chemical compounds, which could have a variety of potential uses in fields such as medicine, materials science, and more .
Safety And Hazards
Future Directions
Recent research has focused on the discovery and application of new biocatalysts for asymmetric synthesis, which could have implications for the synthesis of compounds like "(1S,3R)-cis-4-Carene"910.
Please note that this information is based on similar compounds and may not be directly applicable to “(1S,3R)-cis-4-Carene”. For more specific information, further research would be needed.
properties
IUPAC Name |
(1R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNSZMLHOYDATP-YIZRAAEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](C2(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031487 | |
Record name | cis-(-)-4-Carene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-cis-4-Carene | |
CAS RN |
5208-49-1, 62839-99-0 | |
Record name | 4-Carene, cis-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005208491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Carene, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062839990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-(-)-4-Carene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3R)-cis-4-Carene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CARENE, CIS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YIT2H368 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-CARENE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JSZ9BHM52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.